![molecular formula C16H13ClOS B13095069 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-chlorophenylpropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 3-(3-chlorophenyl)propanoic acid with thiobenzaldehyde under specific conditions. One common method includes the use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride, which then reacts with thiobenzaldehyde in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3-Chlorophenyl)propanoic acid, 3-(3-Chlorophenyl)propionaldehyde, and other thiobenzaldehyde derivatives.
Uniqueness: The presence of both the 3-chlorophenylpropanoyl and thiobenzaldehyde groups in a single molecule provides unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H13ClOS |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-14-6-3-4-12(10-14)8-9-16(18)15-7-2-1-5-13(15)11-19/h1-7,10-11H,8-9H2 |
InChI Key |
UPJWFSPPEZGGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
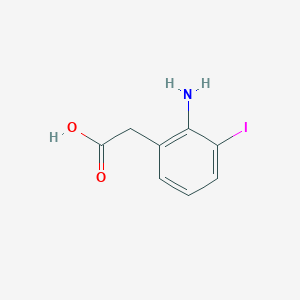

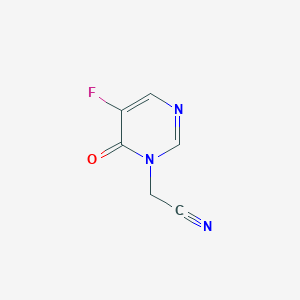
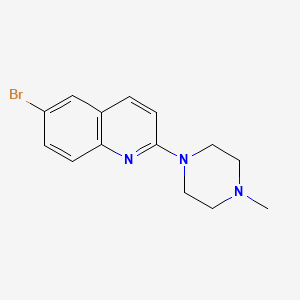
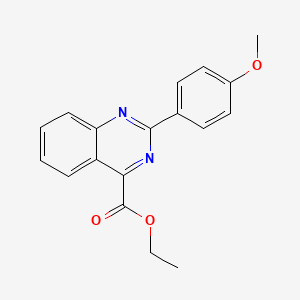
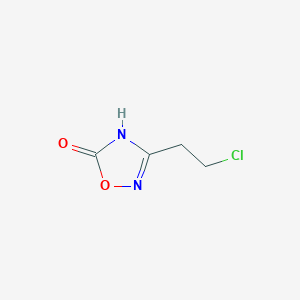
![4,6-Dichloro-5-(5-(trifluoromethyl)benzo[D]thiazol-2-YL)pyrimidin-2-amine](/img/structure/B13095060.png)
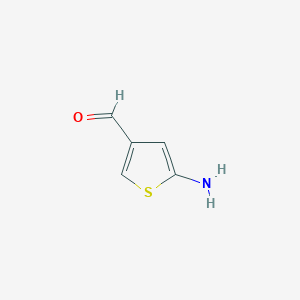
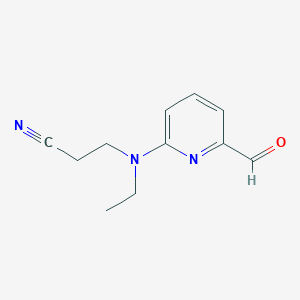
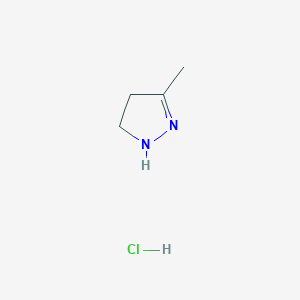
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)
![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
